Cas no 1264044-54-3 (3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid)

3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features both ester and carboxylic acid functional groups, offering versatility in synthetic modifications. The presence of a nitro group enhances reactivity, making it a valuable intermediate for further chemical transformations. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture allows for precise control in downstream reactions, particularly in the development of biologically active molecules. Researchers may find utility in its use as a building block for heterocyclic synthesis or as a precursor for targeted drug design.
3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid structure
1264044-54-3 structure
Product Name:3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
CAS No:1264044-54-3
MF:C14H15N3O6
MW:321.285403490067
MDL:MFCD18434201
CID:4692304
Update Time:2025-05-21

3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
    • MDL: MFCD18434201
    • Inchi: 1S/C14H15N3O6/c1-3-23-14(20)10-7-12(13(18)19)16(15-10)11-6-9(17(21)22)5-4-8(11)2/h4-6,12H,3,7H2,1-2H3,(H,18,19)
    • InChI Key: OEUOJSVTZBBBPN-UHFFFAOYSA-N
    • SMILES: OC(C1CC(C(=O)OCC)=NN1C1C=C(C=CC=1C)[N+](=O)[O-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 529
  • Topological Polar Surface Area: 125

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3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1264044-54-3)3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Order Number:A1119078
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:21
Price ($):365.0/655.0/920.0
Email:sales@amadischem.com

3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Related Literature

Additional information on 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS No. 1264044-54-3): A Comprehensive Overview

3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS No. 1264044-54-3) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.

Chemical Structure and Properties

3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with a complex molecular structure. The compound features a pyrazole ring substituted with an ethoxycarbonyl group at the 3-position and a 2-methyl-5-nitrophenyl group at the 1-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The ethoxycarbonyl group is known for its ester functionality, which can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. The 2-methyl-5-nitrophenyl substituent adds electron-withdrawing properties, which can influence the reactivity and stability of the compound.

The molecular formula of 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is C16H16N4O6, with a molecular weight of approximately 360.32 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various chemical reactions and biological assays.

Synthesis Methods

The synthesis of 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been reported using several methodologies. One common approach involves the reaction of an appropriate hydrazine derivative with an acyl chloride or an acid anhydride. For instance, the reaction of 2-methyl-5-nitrobenzohydrazide with ethyl chloroformate followed by cyclization can yield the desired pyrazole derivative. Another method involves the condensation of a substituted acetonitrile with a hydrazine derivative in the presence of an acid catalyst.

The choice of synthetic route often depends on factors such as yield, purity, and ease of scale-up for industrial applications. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or solvent-free conditions to reduce waste and improve efficiency.

Biological Activities and Applications

3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been studied for its potential biological activities, particularly in the context of drug discovery. One area of interest is its anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the production of inflammatory mediators such as prostaglandins. Research has shown that certain pyrazole derivatives can selectively inhibit COX-2 without affecting COX-1, making them promising candidates for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to anti-inflammatory activity, 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been investigated for its antimicrobial properties. Studies have demonstrated that this compound exhibits potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential enzymes involved in bacterial metabolism.

Clinical Trials and Future Prospects

The potential therapeutic applications of 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid have led to several preclinical studies and early-stage clinical trials. These studies aim to evaluate the safety and efficacy of the compound in treating various conditions such as inflammatory diseases and infections. Preliminary results have been promising, with the compound showing good tolerability and favorable pharmacokinetic profiles.

However, further research is needed to fully understand the mechanisms of action and potential side effects associated with this compound. Ongoing clinical trials are expected to provide more detailed insights into its therapeutic potential and guide future drug development efforts.

Conclusion

3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS No. 1264044-54-3) is a promising compound with diverse applications in chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a potential therapeutic agent. As research continues to advance, it is likely that new insights into its properties and applications will emerge, contributing to the advancement of drug discovery and development in various fields.

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Amadis Chemical Company Limited
(CAS:1264044-54-3)3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
A1119078
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):365.0/655.0/920.0
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